Cas no 2228894-61-7 (3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine)
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine
- 2228894-61-7
- EN300-1959932
-
- Inchi: 1S/C10H9F3N2O2/c11-8-2-1-6(15(16)17)3-7(8)9(14)4-10(12,13)5-9/h1-3H,4-5,14H2
- InChI Key: VRRCPEPLUZPRQS-UHFFFAOYSA-N
- SMILES: FC1(CC(C2C(=CC=C(C=2)[N+](=O)[O-])F)(C1)N)F
Computed Properties
- Exact Mass: 246.06161202g/mol
- Monoisotopic Mass: 246.06161202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 71.8Ų
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1959932-0.05g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 0.05g |
$1261.0 | 2023-09-17 | ||
| Enamine | EN300-1959932-0.1g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 0.1g |
$1320.0 | 2023-09-17 | ||
| Enamine | EN300-1959932-0.25g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 0.25g |
$1381.0 | 2023-09-17 | ||
| Enamine | EN300-1959932-0.5g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 0.5g |
$1440.0 | 2023-09-17 | ||
| Enamine | EN300-1959932-1.0g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 1g |
$1500.0 | 2023-05-27 | ||
| Enamine | EN300-1959932-2.5g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 2.5g |
$2940.0 | 2023-09-17 | ||
| Enamine | EN300-1959932-5.0g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 5g |
$4349.0 | 2023-05-27 | ||
| Enamine | EN300-1959932-10.0g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 10g |
$6450.0 | 2023-05-27 | ||
| Enamine | EN300-1959932-1g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 1g |
$1500.0 | 2023-09-17 | ||
| Enamine | EN300-1959932-5g |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine |
2228894-61-7 | 5g |
$4349.0 | 2023-09-17 |
3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine Related Literature
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine
Comprehensive Overview of 3,3-Difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine (CAS No. 2228894-61-7)
3,3-Difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine (CAS No. 2228894-61-7) is a fluorinated cyclobutane derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a cyclobutan-1-amine core substituted with two fluorine atoms at the 3-position and a 2-fluoro-5-nitrophenyl moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula is C10H9F3N2O2, and its precise stereochemistry and electronic effects contribute to its potential applications in drug discovery.
In recent years, the demand for fluorinated compounds like 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs), which are hot topics in oncology and neurodegenerative disease research. The nitrophenyl group in its structure also opens avenues for further functionalization, enabling the development of novel heterocyclic compounds with tailored properties.
The synthesis of CAS No. 2228894-61-7 typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Advanced techniques such as flow chemistry and microwave-assisted synthesis have been explored to optimize yield and purity, addressing the growing need for scalable and sustainable production methods. Analytical characterization via NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography ensures the compound's structural integrity, a critical factor for regulatory compliance in pharmaceutical applications.
From a commercial perspective, 3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine is supplied by specialized fine chemical manufacturers catering to the contract research organization (CRO) and contract development and manufacturing organization (CDMO) sectors. Its pricing and availability are influenced by factors such as raw material sourcing, regulatory requirements, and patent landscapes. Companies are increasingly adopting green chemistry principles to minimize environmental impact, aligning with global trends toward sustainable innovation.
In summary, 3,3-Difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine (CAS No. 2228894-61-7) represents a promising scaffold in medicinal chemistry, with applications spanning drug design, material science, and catalysis. Its fluorinated architecture and functional group diversity make it a valuable tool for addressing unmet medical needs and advancing precision medicine initiatives. As research progresses, this compound is poised to play a pivotal role in the next generation of therapeutic agents.
2228894-61-7 (3,3-difluoro-1-(2-fluoro-5-nitrophenyl)cyclobutan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)